molecular formula C8H9ClN4 B15087484 Hydralazine Hydrochloride,(S)

Hydralazine Hydrochloride,(S)

Cat. No.: B15087484
M. Wt: 196.64 g/mol
InChI Key: HVYXWRYSEPJVBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydralazine Hydrochloride,(S) is synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction typically involves heating the reactants under reflux conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the synthesis of Hydralazine Hydrochloride,(S) involves large-scale reactors where phthalic anhydride and hydrazine hydrate are combined under controlled temperatures and pressures. The resulting product is then purified through crystallization and filtration processes to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Hydralazine Hydrochloride,(S) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydralazine Hydrochloride,(S) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

Hydralazine Hydrochloride,(S) is unique in its direct mechanism of action on arterial smooth muscle, making it a valuable option for specific clinical scenarios where other antihypertensive agents may not be as effective .

Biological Activity

Hydralazine hydrochloride (S) is a well-established antihypertensive agent known for its direct vasodilatory effects. This article delves into its biological activity, mechanisms of action, clinical implications, and associated adverse effects, supported by relevant case studies and research findings.

Hydralazine primarily acts as a direct vasodilator . Its mechanism involves several key processes:

  • Calcium Homeostasis : Hydralazine inhibits the release of calcium from the sarcoplasmic reticulum in smooth muscle cells, which reduces peripheral vascular resistance and lowers blood pressure .
  • Sympathetic Nervous System Activation : The drug's vasodilatory effect can trigger compensatory mechanisms such as increased heart rate and cardiac output due to baroreceptor-mediated responses .
  • Hypoxia-Inducible Factor (HIF) Modulation : Hydralazine competes with prolyl hydroxylase for free iron, inhibiting the degradation of HIF-1α, which promotes endothelial cell proliferation and angiogenesis .

Clinical Applications

Hydralazine is primarily used for:

  • Essential Hypertension : It is effective in managing high blood pressure, particularly in patients who do not respond to other treatments.
  • Heart Failure : It is sometimes used in combination with other medications to manage chronic heart failure .

Recent studies have explored its potential in treating neurodegenerative diseases like Alzheimer's disease (AD), where it may exert protective effects on neuronal health through the Nrf2/ARE pathway .

Adverse Effects

Despite its therapeutic benefits, hydralazine is associated with several adverse effects:

  • Drug-Induced Lupus Erythematosus (DILE) : Occurs in about 5-8% of users after prolonged exposure, characterized by symptoms such as arthralgia and myalgia .
  • Renal Complications : Hydralazine has been linked to drug-induced anti-neutrophil cytoplasmic antibody (ANCA) vasculitis, leading to acute kidney injury (AKI) and chronic kidney disease (CKD) in some patients. Case studies have documented severe outcomes, including the need for dialysis and even mortality due to complications .
    Case Study Patient 1 Patient 2
    Age5787
    Highest Dose50 mg BID100 mg TID
    Duration6 weeks5 years
    Serum Cr (mg/dL)3.610.41
    ANCA TitercANCApANCA

Research Findings

Recent clinical trials have investigated hydralazine's efficacy beyond hypertension:

  • Alzheimer's Disease Study : A randomized clinical trial is assessing hydralazine's effectiveness in managing mild to moderate AD. Preliminary results suggest potential benefits in cognitive function through neuroprotective mechanisms .
  • Vasculitis Reports : Reports indicate that hydralazine can induce ANCA-associated vasculitis, highlighting the importance of monitoring renal function in patients receiving this medication .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

3,8a-dihydrophthalazin-1-yldiazene;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7,9-10H;1H

InChI Key

HVYXWRYSEPJVBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CNN=C2N=N)C=C1.Cl

Origin of Product

United States

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